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Compound of Interest

Compound Name: Canola oil fatty acid

Cat. No.: B1167183

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid profiles of various canola
(Brassica napus) cultivars. The data presented is compiled from multiple scientific studies and
is intended to serve as a valuable resource for researchers in the fields of agriculture, food
science, and drug development. This document outlines the significant variations in fatty acid
composition among different canola varieties, detailing the experimental methodologies used
for these analyses and illustrating the key biochemical pathways involved in fatty acid
synthesis.

Data Summary of Fatty Acid Composition

The fatty acid composition of canola oil is a critical determinant of its nutritional value and
industrial applications. Significant variations in the levels of oleic acid, linoleic acid, alpha-
linolenic acid, and erucic acid are observed across different cultivars. The following table
summarizes the typical fatty acid profiles of conventional, high-oleic, and high-oleic/low-
linolenic canola cultivars.
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Fatty Acid

Conventional
Canola (%)

High-Oleic (HO)
Canola (%)

High-Oleic/Low-
Linolenic (HOLL)
Canola (%)

Palmitic Acid (C16:0) 4.18 - 5.01[1] ~4.0 ~3.4
Stearic Acid (C18:0) 1.5-2.1[1] ~2.0 ~2.5
Oleic Acid (C18:1) 56.80 - 64.92[1] ~75.0[2] >70[3]
Linoleic Acid (C18:2) 17.11 - 20.92[1] ~15.0 <7.0[3]
Alpha-Linolenic Acid
8.0 - 12.0[3][4] ~3.0 <3.0[3]
(C18:3)
Erucic Acid (C22:1) <2.0[5] <2.0 <2.0
Total Saturated Fatty Lower than
, ~7.0[6] ~6.9[2] ,
Acids conventional[2]
Total ) )
Higher than Higher than
Monounsaturated ~62.0[6] ] )
) conventional conventional
Fatty Acids
Total Polyunsaturated 31.06] Lower than Lower than
Fatty Acids ' conventional conventional

Note: The values presented are typical ranges and may vary depending on growing conditions

and specific cultivar genetics.

Experimental Protocols: Fatty Acid Analysis

The standard method for determining the fatty acid profile of canola oil is Gas Chromatography

with Flame lonization Detection (GC-FID). This technique involves the conversion of fatty acids

into their more volatile fatty acid methyl esters (FAMES) prior to analysis.

Lipid Extraction

Total lipids are extracted from canola seeds using a solvent mixture, typically chloroform and

methanol, as described in the Folch or Bligh and Dyer methods. The seeds are homogenized in

the solvent mixture, and the lipid-containing phase is separated and dried.
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Derivatization to Fatty Acid Methyl Esters (FAMES)

The extracted lipids are transesterified to form FAMEs. A common and effective method
involves heating the lipid sample with a reagent such as boron trifluoride (BF3) in methanol.
This reaction cleaves the fatty acids from the glycerol backbone and simultaneously forms the
methyl esters.

Detailed Steps for a Typical BF3-Methanol Derivatization:

o Approximately 100-200 mg of the extracted canola oil is weighed into a screw-capped test
tube.

e 2-3 mL of 0.5 N methanolic NaOH is added, and the mixture is heated in a water bath at
85°C for 10 minutes.

o After cooling, 3-4 mL of 14% BF3-methanol reagent is added, and the mixture is heated
again at 85°C for 10 minutes.

e Once cooled, 2-3 mL of hexane and 1 mL of saturated NaCl solution are added. The tube is
vortexed and then centrifuged to separate the layers.

e The upper hexane layer, containing the FAMES, is carefully transferred to a clean vial for GC
analysis.

Gas Chromatography (GC-FID) Analysis

The prepared FAMEs are injected into a gas chromatograph equipped with a flame ionization
detector.

e Column: A polar capillary column, such as a fused silica column coated with a cyanopropyl
polysiloxane stationary phase (e.g., DB-23, SP-2560), is typically used for the separation of
FAMEs.

o Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

o Temperature Program: A programmed temperature gradient is employed to ensure the
separation of FAMEs with different chain lengths and degrees of unsaturation. A typical
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program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then
ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

« Injection and Detection: A small volume (typically 1 pL) of the FAMESs in hexane is injected
into the heated inlet of the GC. The separated FAMEs are detected by the flame ionization
detector as they elute from the column.

e Quantification: The area of each peak in the chromatogram is proportional to the amount of
the corresponding fatty acid. The percentage of each fatty acid is calculated by dividing the
area of its peak by the total area of all fatty acid peaks. Identification of individual FAMEs is
achieved by comparing their retention times with those of known standards.

Visualizing the Experimental Workflow and
Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate
the experimental workflow for fatty acid analysis and the biochemical pathway for fatty acid
synthesis in canola.

Derivatization Analysis

Click to download full resolution via product page

Experimental workflow for canola fatty acid analysis.
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Simplified fatty acid biosynthesis pathway in canola.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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